5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(1-methylimidazol-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-3-2-8-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPTJYRWDNXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25306-10-9 | |
| Record name | 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole-2-carboxylic acid hydrazide with thiocarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Leishmanial Activity
One of the most significant applications of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine is its potential as an anti-leishmanial agent. Research has shown that derivatives of this compound exhibit substantial activity against Leishmania major, a parasite responsible for leishmaniasis.
- Case Study : A study synthesized various derivatives of this compound and evaluated their efficacy against L. major. The most potent derivative demonstrated an IC value of 9.35 ± 0.67 µM against the promastigote form of the parasite, indicating promising anti-leishmanial properties at non-cytotoxic concentrations .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. The structural characteristics of the compound suggest that it may interact with microbial targets effectively.
- Research Findings : Preliminary studies indicate that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound's ability to inhibit specific cellular pathways has led to investigations into its anticancer potential.
- Mechanism of Action : Initial studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging research points towards the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
- Case Study : In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of imidazole ring | Methylation agents |
| 2 | Thiadiazole formation | Thiosemicarbazide and carbon disulfide |
| 3 | Final amination step | Amine sources |
This synthetic versatility allows for the creation of various derivatives with tailored biological activities.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the imidazole and thiadiazole rings allows for interactions with various biological targets, including metal ions and protein active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Crystallographic Insights
- Dihedral Angle Analysis: In the closely related compound 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, X-ray crystallography revealed a dihedral angle of 70.86° between the imidazole and thiadiazole rings. This non-planar conformation may reduce steric hindrance and optimize intermolecular interactions, such as hydrogen bonding and π-π stacking . By contrast, 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine lacks the imidazole ring, resulting in a planar structure that enhances stacking interactions but reduces hydrogen-bonding diversity .
Physicochemical Properties
Biological Activity
5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine, a compound with the molecular formula CHNS and a molecular weight of 181.22 g/mol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer, antibacterial, and antifungal activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 181.22 g/mol |
| CAS Number | 25306-10-9 |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. This compound is a derivative of the 1,3,4-thiadiazole class, known for its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC value of approximately 10 µg/mL.
- HepG2 (Liver Cancer) : The IC was reported at around 9 µg/mL.
These findings suggest that the compound effectively inhibits cell proliferation in these cancer types, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in cancer progression. The presence of the imidazole ring enhances its lipophilicity and membrane permeability, allowing it to penetrate cells more effectively. Additionally, the thiadiazole moiety is known to participate in various biochemical interactions that may disrupt tumor growth .
Antibacterial and Antifungal Activity
Beyond its anticancer properties, this compound has also been evaluated for antibacterial and antifungal activities. Preliminary studies indicate that it possesses moderate antibacterial effects against common pathogens.
Antibacterial Efficacy
The compound demonstrated activity against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values ranged between 0.0039 to 0.025 mg/mL against these bacteria, indicating strong potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against various fungal strains with varying degrees of success, suggesting further exploration could yield useful applications in treating fungal infections.
Summary of Biological Activities
| Activity Type | Observed Effect | IC / MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis | MCF-7: ~10 µg/mL |
| HepG2: ~9 µg/mL | ||
| Antibacterial | Effective against S. aureus & E. coli | MIC: 0.0039 - 0.025 mg/mL |
| Antifungal | Moderate activity | Varies by strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
